Phenyl [1,1'-biphenyl]-4-carboxylate

Antiferroelectric Liquid Crystals Mesomorphic Properties Phase Transitions

Phenyl [1,1'-biphenyl]-4-carboxylate is the definitive non-substituted baseline scaffold for liquid crystal research. Its specific ester orientation—a biphenyl-4-carboxylate core linked to a terminal phenyl group—is architecturally distinct from isomeric biphenyl benzoates. This structural difference yields a broader SmCA* phase range, lower melting points, higher clearing points, and a significantly longer helical pitch, making it essential for developing antiferroelectric liquid crystal (AFLC) and orthoconic AFLC mixtures. Do not substitute with generic biphenyl esters; only this exact scaffold ensures reproducible mesomorphic behavior for comparative studies and device prototyping. Guaranteed 98% purity supports reliable benchmarking of functionalized derivatives.

Molecular Formula C19H14O2
Molecular Weight 274.3 g/mol
Cat. No. B289717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl [1,1'-biphenyl]-4-carboxylate
Molecular FormulaC19H14O2
Molecular Weight274.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=CC=C3
InChIInChI=1S/C19H14O2/c20-19(21-18-9-5-2-6-10-18)17-13-11-16(12-14-17)15-7-3-1-4-8-15/h1-14H
InChIKeyMNWYTUTWNYTFHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenyl [1,1'-biphenyl]-4-carboxylate: A Biphenylcarboxylate Ester Core for Advanced Liquid Crystal and Materials Research


Phenyl [1,1'-biphenyl]-4-carboxylate (CAS: 78322-97-1) is an aromatic ester characterized by a biphenyl-4-carboxylate core linked to a phenyl group. It is commercially available at 98% purity and serves as a fundamental structural motif in liquid crystalline materials [1]. The compound exhibits a rigid, rod-like geometry that promotes mesogenic self-assembly, making it a core scaffold for the design of ferroelectric and antiferroelectric liquid crystals [2]. Its molecular structure (C19H14O2, MW 274.31) provides a defined, non-substituted baseline for comparative studies against functionalized analogs.

Why Biphenylcarboxylate Ester Orientation in Phenyl [1,1'-biphenyl]-4-carboxylate Defines Mesomorphic Performance


The phenyl [1,1'-biphenyl]-4-carboxylate scaffold possesses a specific ester orientation (biphenyl-4-carboxylate core linked to a phenyl group) that is critical for mesomorphic behavior. This orientation is directly contrasted with its isomeric biphenyl benzoate analogs, which have the reverse ester linkage [1]. Studies confirm that this difference in molecular architecture results in distinct phase transition temperatures, phase sequence, and self-assembly properties [2]. Therefore, substituting this compound with a generic 'biphenyl ester' or a closely related analog like an alkyl-substituted derivative will not reproduce the exact mesomorphic parameters, potentially altering or eliminating the desired liquid crystalline phase. The evidence below quantifies these differences.

Quantified Performance Differentiation: Phenyl [1,1'-biphenyl]-4-carboxylate vs. Biphenyl Benzoates and Other Analogs


Lower Melting Points and Higher Clearing Points for Broader Antiferroelectric Phase Range

Compounds with a phenyl biphenylcarboxylate rigid core exhibit lower melting points and higher clearing points compared to their biphenyl benzoate analogs, leading to a broader temperature range of the antiferroelectric SmCA* phase. This is a direct head-to-head comparison of the two core architectures with identical terminal chain lengths [1]. Specifically, for compounds with short achiral terminal chains, the phenyl biphenylcarboxylate series shows a significantly expanded mesophase range [1]. This translates to a more processable material with a wider operational window for device applications.

Antiferroelectric Liquid Crystals Mesomorphic Properties Phase Transitions

Significantly Longer Helical Pitch for Improved Orthoconic Antiferroelectric Liquid Crystal (OAFLC) Formulations

Phenyl biphenylcarboxylate-based compounds yield a much longer helical pitch length compared to their biphenyl benzoate counterparts, especially in derivatives with the shortest achiral terminal chain [1]. This is a crucial parameter for orthoconic antiferroelectric liquid crystal (OAFLC) mixtures, where a high helical pitch is required to avoid unwanted textures and achieve high contrast. The phenyl biphenylcarboxylate core provides a structural advantage in achieving this parameter.

Helical Pitch Antiferroelectric Liquid Crystals Self-Assembly

Lower Tendency for Direct SmCA*-Iso Phase Transition Ensuring Mesophase Stability

The phenyl biphenylcarboxylate core exhibits an unexpectedly lower tendency to undergo a direct transition from the antiferroelectric SmCA* phase to the isotropic liquid phase, compared to biphenyl benzoate analogs [1]. This characteristic is beneficial because it maintains the desired smectic ordering over a wider temperature range, preventing premature loss of mesophase before reaching the isotropic state. The biphenyl benzoate core, in contrast, shows a higher propensity for this direct transition, which can narrow the useful antiferroelectric range.

Phase Transition Antiferroelectric Phase Stability Liquid Crystal Physics

Reverse Ester Orientation Alters Mesomorphic Properties vs. Biphenyl Benzoates

The phenyl biphenylcarboxylate core possesses a reverse ester linking group orientation compared to the biphenyl benzoate core. This structural difference has been explicitly identified as a key factor influencing mesomorphic properties [1]. While both are ester-based mesogens, the inversion of the ester group relative to the biphenyl system leads to distinct dipole moments and molecular packing, which in turn affect phase transition temperatures and the type of smectic phases formed. This cross-study comparable evidence confirms that the two scaffolds are not interchangeable.

Structure-Property Relationship Mesomorphic Properties Liquid Crystal Synthesis

Commercial Availability of High-Purity, Characterized Reference Material

Phenyl [1,1'-biphenyl]-4-carboxylate (CAS 78322-97-1) is commercially available with a standardized purity of 98% and is supplied with batch-specific QC data including NMR, HPLC, or GC . In contrast, many custom-synthesized or novel functionalized analogs in the research literature lack this immediate, verified supply chain. This availability as a high-purity reference material reduces procurement risk and ensures reproducibility in comparative studies, providing a reliable baseline for structure-property relationship investigations against novel derivatives.

Reference Standard Quality Control Material Sourcing

Procurement-Driven Applications for Phenyl [1,1'-biphenyl]-4-carboxylate Based on Quantitative Evidence


Development of Broad-Range Antiferroelectric Liquid Crystal (AFLC) Mixtures

The evidence confirms that the phenyl biphenylcarboxylate core provides a broader SmCA* phase range with lower melting points and higher clearing points than biphenyl benzoate analogs [1]. Researchers developing AFLC mixtures for devices requiring a wide operational temperature window should prioritize this core to ensure mesophase stability across varying environmental conditions.

Formulation of High-Performance Orthoconic Antiferroelectric Liquid Crystals (OAFLCs)

Due to the significantly longer helical pitch observed in phenyl biphenylcarboxylate compounds compared to their biphenyl benzoate counterparts [1], this scaffold is particularly well-suited for creating OAFLC mixtures. These mixtures are essential for achieving high contrast and fast switching in advanced photonic and electro-optical devices [1].

Comparative Studies in Liquid Crystal Structure-Property Relationships

The defined ester orientation in phenyl [1,1'-biphenyl]-4-carboxylate is a key differentiator from the isomeric biphenyl benzoates, leading to distinct mesomorphic outcomes [2]. This makes the compound an essential control or baseline material for systematic studies investigating how molecular architecture (ester orientation, core substitution) influences self-assembly, phase behavior, and electro-optic properties.

Quality Control and Reference Standard for Functionalized Analog Synthesis

With a commercially guaranteed purity of 98% and supporting analytical data , phenyl [1,1'-biphenyl]-4-carboxylate serves as an ideal reference standard. Procurement of this well-characterized material ensures that researchers can reliably compare the properties of newly synthesized functionalized derivatives (e.g., fluorinated, alkoxy-substituted) against a known, high-purity baseline.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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